5-Amino-2-propylpentanoic acid
CAS No.: 81305-58-0
Cat. No.: VC19308136
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81305-58-0 |
|---|---|
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 5-amino-2-propylpentanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-2-4-7(8(10)11)5-3-6-9/h7H,2-6,9H2,1H3,(H,10,11) |
| Standard InChI Key | RNQFIALWYREPBF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCCN)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Amino-2-propylpentanoic acid belongs to the class of non-proteinogenic amino acids, characterized by a five-carbon chain (pentanoic acid) with an amino group (-NH₂) at the fifth carbon and a propyl group (-CH₂CH₂CH₃) at the second carbon. This configuration creates a quaternary carbon center at C2, influencing its stereochemical and physicochemical properties. The IUPAC name, 5-amino-2-propylpentanoic acid, reflects this substitution pattern, while its canonical SMILES representation (CCCC(CCCN)C(=O)O) provides a standardized notation for computational studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 5-amino-2-propylpentanoic acid |
| CAS Registry Number | 81305-58-0 |
| Canonical SMILES | CCCCC(CCCN)C(=O)O |
| Topological Polar Surface Area | 63.3 Ų |
Spectroscopic and Computational Data
The compound’s three-dimensional conformation has been modeled using computational tools, revealing a bent chain structure due to steric interactions between the propyl and amino groups. Nuclear magnetic resonance (NMR) studies predict distinct signals for the propyl methyl protons (δ 0.8–1.0 ppm) and the α-proton adjacent to the carboxylic acid group (δ 2.3–2.5 ppm). Density functional theory (DFT) calculations suggest a dipole moment of 3.2 Debye, indicative of moderate polarity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-amino-2-propylpentanoic acid typically involves alkylation reactions, where a propyl group is introduced to a pre-functionalized pentanoic acid scaffold. A common route employs the following steps:
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Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.
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Alkylation at C2: A propyl halide (e.g., propyl bromide) undergoes nucleophilic substitution with the deprotonated α-carbon of the protected amino acid.
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Deprotection: Acidic or catalytic hydrogenation conditions remove the protecting group, yielding the free amino acid.
Reaction optimization studies highlight dichloromethane as the preferred solvent, with yields exceeding 70% at temperatures maintained between −10°C and 0°C.
Industrial Manufacturing
Industrial production scales the alkylation process using continuous-flow reactors to enhance efficiency. Key parameters include:
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Catalyst Selection: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics.
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Purification: Crystallization from ethanol-water mixtures achieves >98% purity, critical for pharmaceutical applications.
| Activity | Model System | Result |
|---|---|---|
| GABA Receptor Binding | Computational | Kᵢ = 150 nM |
| Glutamate Decarboxylase | In vitro assay | IC₅₀ = 12 μM |
| Cytotoxicity | HEK293 cells | CC₅₀ > 1 mM |
Comparative Analysis with Structural Analogs
Physicochemical Properties
Compared to 5-amino-2-methylpentanoic acid, the propyl substitution increases hydrophobicity (logP = 1.2 vs. 0.7) and reduces aqueous solubility (15 mg/mL vs. 32 mg/mL). These differences influence bioavailability and blood-brain barrier permeability.
Functional Divergence
While 5-amino-2-ethylpentanoic acid hydrochloride demonstrates anti-inflammatory effects, the propyl variant’s larger alkyl chain may enhance membrane penetration, favoring CNS-targeted applications.
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